

# Preclinical Dosing and Administration of BMS-986463: Application Notes and Protocols

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## Compound of Interest

Compound Name: BMS-986463

Cat. No.: B15605328

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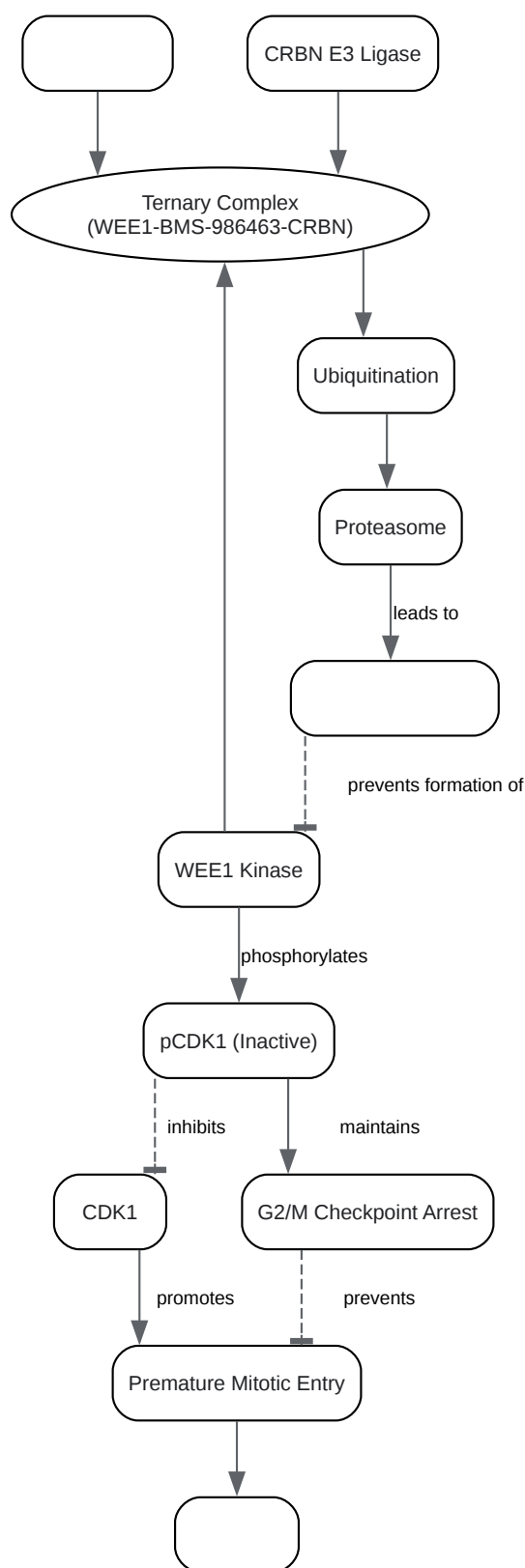
## Introduction

**BMS-986463** is a first-in-class, orally bioavailable molecular glue degrader of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.<sup>[1][2][3]</sup> By inducing the degradation of WEE1 via the Cereblon (CRBN) E3 ligase, **BMS-986463** disrupts DNA damage repair mechanisms in cancer cells, leading to mitotic catastrophe and apoptosis.<sup>[1][4][5]</sup> This targeted protein degradation approach offers a differentiated mechanism from traditional WEE1 inhibitors.<sup>[1][2]</sup> Preclinical studies have demonstrated its potential as a pan-cancer therapeutic agent, with activity observed in various solid tumor models.<sup>[6]</sup>

These application notes provide a summary of the available preclinical data on the dosing and administration of **BMS-986463** in both in vitro and in vivo settings. The included protocols are based on published data and standard laboratory procedures.

## Mechanism of Action: WEE1 Degradation

**BMS-986463** functions as a molecular glue, bringing together the WEE1 kinase and the CRBN E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of WEE1. The depletion of WEE1 prevents the inhibitory phosphorylation of CDK1, forcing cells with DNA damage to prematurely enter mitosis, which results in cell death.



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### Mechanism of Action of BMS-986463.

## Data Presentation

### In Vitro Activity

The following tables summarize the in vitro activity of **BMS-986463** in various cancer cell lines.

Table 1: In Vitro Potency of **BMS-986463**[\[6\]](#)

Cell Line	Cancer Type	EC50 (μM)	DC50 (pM)	GI50 (nM)
MKN45	Gastric Cancer	0.02	-	-
MDA-MB-231	Triple-Negative Breast Cancer	0.07	-	-
OVCAR8	Ovarian Cancer	-	173	8

EC50: Half-maximal effective concentration; DC50: Half-maximal degradation concentration; GI50: Half-maximal growth inhibition.

### In Vivo Pharmacokinetics & Efficacy

The following tables summarize the in vivo pharmacokinetics and efficacy of **BMS-986463** in preclinical models.

Table 2: Pharmacokinetic Parameters of **BMS-986463**[\[6\]](#)

Species	Clearance (mL/min/kg)	Oral Bioavailability (%)
Various Species	13-35	23-30

Table 3: In Vivo Efficacy of **BMS-986463** in Xenograft Models[\[6\]](#)

Model	Cancer Type	Dosing Regimen	Efficacy
MKN45 Xenograft	Gastric Cancer	30 or 100 mg/kg b.i.d.	Robust antitumoral activity
NCI-H1650 Xenograft	Non-Small Cell Lung Cancer	30 or 100 mg/kg b.i.d.	Robust antitumoral activity
Rat Model	Non-Small Cell Lung Cancer	3 mg/kg b.i.d.	76% tumor regression
Rat Model	Non-Small Cell Lung Cancer	10 mg/kg b.i.d.	93% tumor regression
PDX Model 1	High-Grade Serous Ovarian Carcinoma	Not specified	72% tumor regression
PDX Model 2	High-Grade Serous Ovarian Carcinoma	Not specified	95% tumor regression

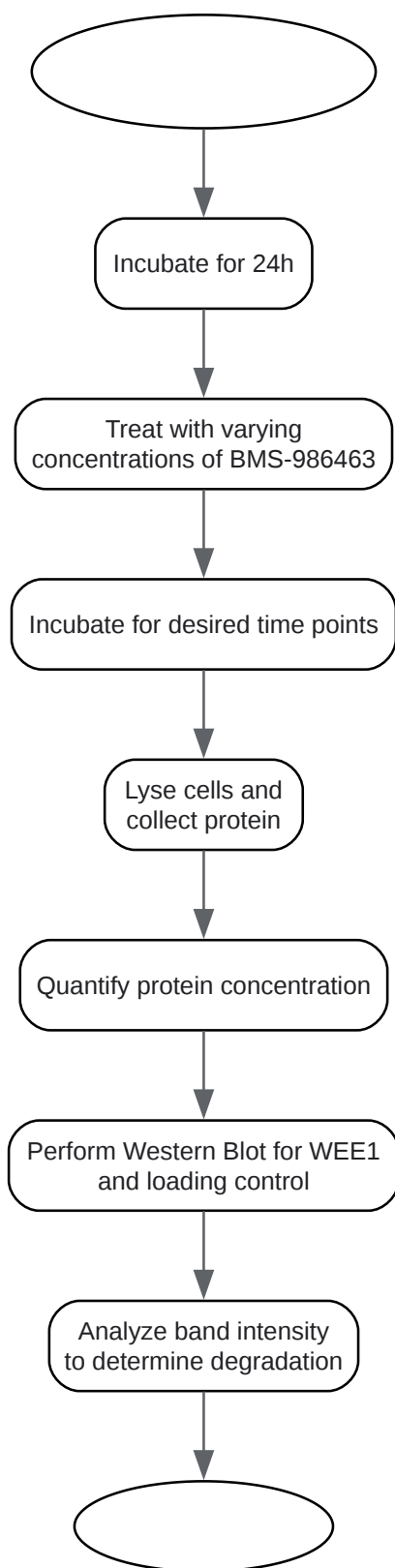
b.i.d.: twice daily; PDX: Patient-Derived Xenograft.

## Experimental Protocols

Note: The following protocols are generalized based on standard laboratory practices and the available preclinical data for **BMS-986463**. Specific, proprietary protocols from Bristol Myers Squibb are not publicly available.

### In Vitro WEE1 Degradation Assay

This protocol describes a method to determine the degradation of WEE1 in cancer cells upon treatment with **BMS-986463**.



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**Workflow for In Vitro WEE1 Degradation Assay.**

## Materials:

- Cancer cell line of interest (e.g., MKN45, MDA-MB-231, OVCAR8)
- Complete cell culture medium
- **BMS-986463**
- DMSO (vehicle)
- Multi-well plates (e.g., 6-well or 12-well)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer membranes (e.g., PVDF)
- Primary antibodies (anti-WEE1, anti-loading control like GAPDH or  $\beta$ -actin)
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate
- Imaging system

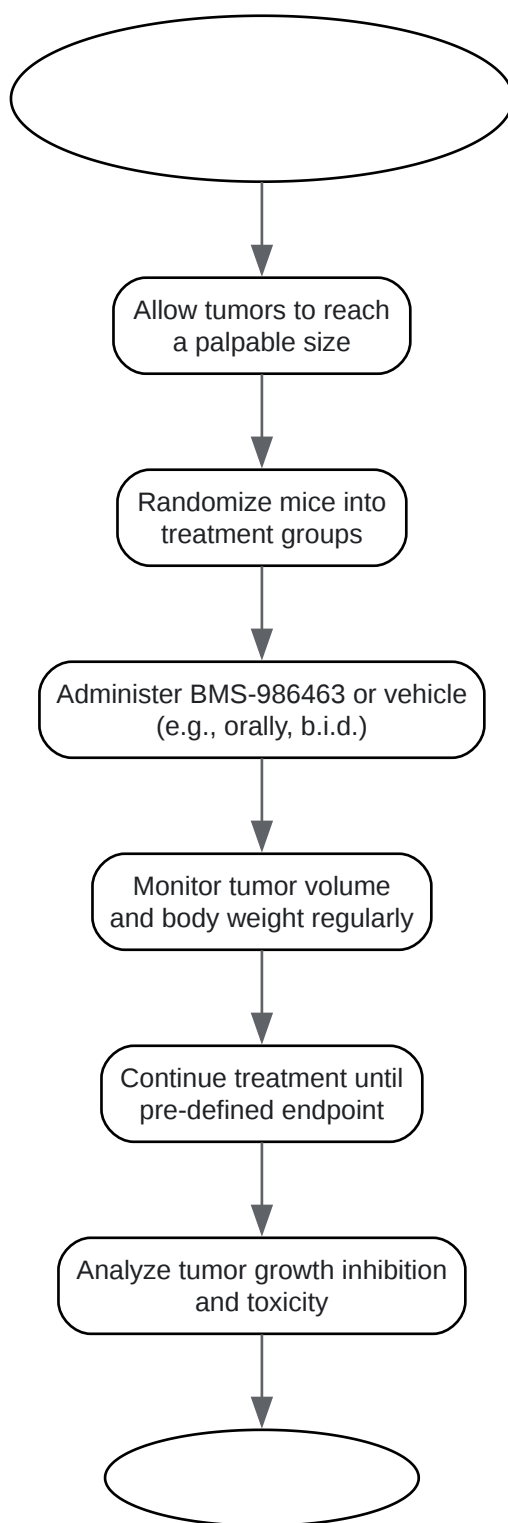
## Procedure:

- Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.
- Compound Preparation: Prepare a stock solution of **BMS-986463** in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).
- Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of **BMS-986463** or vehicle.

- Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 24 hours) to assess the kinetics of WEE1 degradation.
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
  - Normalize protein amounts for all samples and prepare them for SDS-PAGE.
  - Separate the proteins by gel electrophoresis and transfer them to a membrane.
  - Block the membrane and probe with the primary anti-WEE1 antibody, followed by the HRP-conjugated secondary antibody.
  - Strip and re-probe the membrane with an antibody against a loading control.
- Analysis:
  - Detect the chemiluminescent signal using an imaging system.
  - Quantify the band intensities and normalize the WEE1 signal to the loading control.
  - Plot the percentage of WEE1 remaining against the concentration of **BMS-986463** to determine the DC50 value.

## In Vivo Xenograft Tumor Model Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **BMS-986463** in a xenograft mouse model.



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### Workflow for In Vivo Xenograft Study.

Materials:



- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line (e.g., MKN45, NCI-H1650)
- **BMS-986463**
- Vehicle for oral administration (formulation details are not publicly available)
- Calipers
- Animal balance

Procedure:

- Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
- Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the animals into treatment and control groups.
- Dosing and Administration:
  - Prepare the dosing formulation of **BMS-986463** and the vehicle.
  - Administer **BMS-986463** orally to the treatment groups at the specified doses (e.g., 30 or 100 mg/kg) and frequency (e.g., twice daily). Administer the vehicle to the control group.
- Monitoring:
  - Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
  - Monitor the body weight of the animals as an indicator of toxicity.
- Endpoint: Continue the study until a pre-defined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size.

- Analysis:
  - Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
  - Evaluate any signs of toxicity, such as significant body weight loss.

## Conclusion

**BMS-986463** is a potent WEE1 degrader with demonstrated preclinical activity across a range of cancer models. The provided data and protocols offer a foundation for further research into its mechanism and therapeutic potential. Researchers should adapt these generalized protocols to their specific experimental needs and cell systems.

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